N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide
Description
The compound N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide (hereafter referred to as the target compound) is a hydrazide derivative synthesized via the condensation of isoniazid (isonicotinoylhydrazine) with substituted isatin analogs. Its molecular formula is C₁₄H₁₀N₄O₂, with a molecular weight of 266.26 g/mol . Key structural features include:
- A pyridine-4-carbohydrazide moiety.
- A (3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene group.
- A hydrazone linkage (C=N) critical for biological activity.
The compound is characterized by IR peaks at 1669 cm⁻¹ (amide C=O), 1694 cm⁻¹ (cyclic amide C=O), and 1616 cm⁻¹ (C=N), with ^1H NMR signals for aromatic protons (δ 7.3–8.7) and an NH proton (δ 10.9) .
Properties
Molecular Formula |
C16H14N4O2 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-(1-ethyl-2-hydroxyindol-3-yl)iminopyridine-4-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-2-20-13-6-4-3-5-12(13)14(16(20)22)18-19-15(21)11-7-9-17-10-8-11/h3-10,22H,2H2,1H3 |
InChI Key |
KVXSZPSHFCWVDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide typically involves the reaction of indole derivatives with pyridine-4-carbohydrazide under specific conditions. One common method involves the condensation of 1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with pyridine-4-carbohydrazide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Antimicrobial Activity
Key Findings :
- Alkyl or hydrophobic substituents (e.g., in compounds 5k, 5l) enhance antimycobacterial activity against M. tuberculosis H37Rv without cytotoxicity .
- Electron-withdrawing groups (e.g., nitro in 5b) abolish activity, suggesting substituent polarity impacts target binding .
Table 2: Receptor Binding and Anti-inflammatory Activity
Key Findings :
- Substitution at the 1-position (ethyl vs. 4-chlorobenzyl) alters receptor specificity. The 4-chlorobenzyl analog is a potent CB2R agonist, while the ethyl group may confer metabolic stability .
- Bromine substitution (e.g., in ) enhances anti-inflammatory effects, likely due to increased electrophilicity and protein interaction .
Structural Isomerism and Physicochemical Properties
Table 3: Impact of Pyridine Positional Isomerism
Key Findings :
- Pyridine-3-carbohydrazide isomers (e.g., in ) exhibit higher molecular weights and better solubility in organic solvents, suggesting improved bioavailability for in vitro studies .
- The pyridine-4 position in the target compound may favor hydrogen bonding with bacterial enzymes, as seen in isoniazid derivatives .
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